1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine
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Overview
Description
1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a thiazole moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine and thiazole derivatives.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods:
Scale-Up Considerations: For industrial production, the reactions are optimized for yield and purity. This involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring, converting it to a dihydrothiazole derivative.
Substitution: The piperidine ring can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various halogenated or alkylated piperidine derivatives.
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole rings, which are present in this compound, are known to interact with a broad range of biological targets .
Mode of Action
Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or disrupting cellular processes .
Biochemical Pathways
Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, microbial infection, and cancer .
Pharmacokinetics
Compounds containing thiazole and imidazole rings are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Thiazole and imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole and imidazole derivatives .
Scientific Research Applications
1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in studies investigating the interaction of thiazole-containing molecules with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Methyl-3-[(1,3-oxazol-2-yloxy)methyl]piperidine: Similar structure but with an oxazole ring instead of a thiazole.
1-Methyl-3-[(1,3-imidazol-2-yloxy)methyl]piperidine: Contains an imidazole ring, offering different electronic properties and biological activities.
Uniqueness:
- The presence of the thiazole ring in 1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine imparts unique electronic and steric properties, making it distinct in its reactivity and interaction with biological targets compared to its oxazole and imidazole analogs.
Properties
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methoxy]-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-12-5-2-3-9(7-12)8-13-10-11-4-6-14-10/h4,6,9H,2-3,5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKHVAMXYNSURN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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